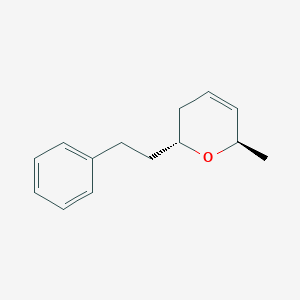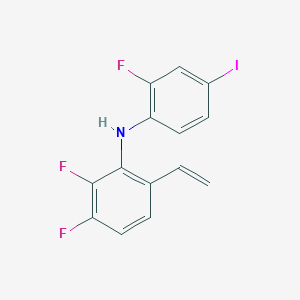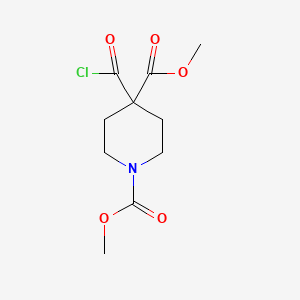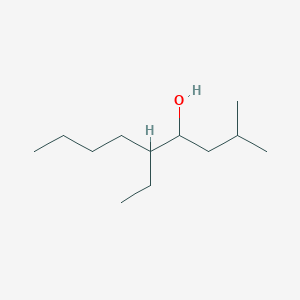![molecular formula C29H40O3 B14202997 Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate CAS No. 918500-21-7](/img/structure/B14202997.png)
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is a chemical compound known for its unique structure and properties It is an ester derivative of tetradecanoic acid, featuring a benzoyl group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate typically involves the esterification of 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures or halogenating agents.
Major Products
Oxidation: Produces 14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid.
Reduction: Yields 14-[4-(4-methylbenzoyl)phenyl]tetradecanol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate involves its interaction with specific molecular targets. The benzoyl group may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl tetradecanoate: A simpler ester of tetradecanoic acid without the benzoyl group.
14-[4-(4-methylbenzoyl)phenyl]tetradecanoic acid: The acid form of the compound.
Methyl 14-[4-(4-chlorobenzoyl)phenyl]tetradecanoate: A similar compound with a chlorine substituent instead of a methyl group.
Uniqueness
Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate is unique due to the presence of the methyl-substituted benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
918500-21-7 |
|---|---|
Molecular Formula |
C29H40O3 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate |
InChI |
InChI=1S/C29H40O3/c1-24-16-20-26(21-17-24)29(31)27-22-18-25(19-23-27)14-12-10-8-6-4-3-5-7-9-11-13-15-28(30)32-2/h16-23H,3-15H2,1-2H3 |
InChI Key |
NGLNAHIYRLRSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)


![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)



